4-Bromophenyl [3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether
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Overview
Description
4-Bromophenyl [3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 4-Bromophenyl [3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether involves multiple steps. One common method starts with the bromination of phenyl compounds using N-bromosuccinimide (NBS) to introduce the bromine atom . The subsequent steps involve the formation of the triazole and thiadiazine rings through cyclization reactions. These reactions typically require refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may involve similar steps but are optimized for higher yields and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include N-bromosuccinimide for bromination, piperidine for catalysis, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromophenyl [3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Medicine: Its anticancer and antimicrobial properties make it a promising candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites . This binding disrupts the normal function of these enzymes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their pharmacological activities.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These compounds have two triazolothiadiazine units and show enhanced biological activities.
The uniqueness of 4-Bromophenyl [3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether lies in its specific substituents, which confer distinct pharmacological properties and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H18BrN5OS |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
6-[(4-bromophenoxy)methyl]-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H18BrN5OS/c1-21-8-2-3-11(9-21)15-18-19-16-22(15)20-14(24-16)10-23-13-6-4-12(17)5-7-13/h4-7,11H,2-3,8-10H2,1H3 |
InChI Key |
AEWSNCFNUPNAKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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